molecular formula C18H14BrClN2O4S B13801290 5-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-2-chloro-benzoic acid

5-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-2-chloro-benzoic acid

Cat. No.: B13801290
M. Wt: 469.7 g/mol
InChI Key: IZTOTAQCKOFSRQ-UHFFFAOYSA-N
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Description

5-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-2-chloro-benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes bromine, methoxy, and chloro functional groups, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-2-chloro-benzoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenylamine, which is then reacted with thioxomethylamine and 2-chloro-benzoic acid under controlled conditions. The reaction conditions may include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

5-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-2-chloro-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

5-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-2-chloro-benzoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-2-chloro-benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-2-chloro-benzoic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C18H14BrClN2O4S

Molecular Weight

469.7 g/mol

IUPAC Name

5-[3-(5-bromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]-2-chlorobenzoic acid

InChI

InChI=1S/C18H14BrClN2O4S/c1-26-15-6-3-11(19)8-10(15)2-7-16(23)22-18(27)21-12-4-5-14(20)13(9-12)17(24)25/h2-9H,1H3,(H,24,25)(H2,21,22,23,27)

InChI Key

IZTOTAQCKOFSRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=CC(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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